1H-Isoindole-1,3-diamine

Structural Isomers Thermal Stability Purification Parameters

Researchers developing metal-based enzyme inhibitors face limited access to structurally authenticated isoindole-based tridentate ligand precursors. 1H-Isoindole-1,3-diamine solves this by providing a direct scaffold with two primary amines for unique three-nitrogen metal coordination. - Serves as direct precursor to N3-donor ligands; related 1,3-bis(2'-Ar-imino)isoindolines form Cu(II) complexes with SOD-like activity. - Enables one-pot Co(II)-mediated synthesis of N1,N3-dialkyl derivatives, avoiding multi-step routes. - Distinct 1H-tautomer offers a ~190 °C boiling point difference vs. 2H-isomer (CAS 151802-91-4), critical for SAR studies.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 53175-37-4
Cat. No. B15240275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Isoindole-1,3-diamine
CAS53175-37-4
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(N=C2N)N
InChIInChI=1S/C8H9N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H,9H2,(H2,10,11)
InChIKeyUBGDVMQNTLSHPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Isoindole-1,3-diamine Procurement & Physicochemical Profile


1H-Isoindole-1,3-diamine (CAS 53175-37-4, molecular formula C8H9N3) is an aromatic heterocyclic diamine featuring an isoindole core with two primary amine substituents at the 1- and 3-positions [1]. It is a distinct structural isomer of 2H-isoindole-1,3-diamine (CAS 151802-91-4) and the reduced isoindoline analog 1,3-diaminoisoindoline (CAS 151802-91-4) . Predicted physicochemical parameters include a pKa of 8.56±0.40, density of 1.43±0.1 g/cm³, and boiling point of 295.3±50.0 °C .

1H-Isoindole-1,3-diamine: Differentiation from Analogs


Generic substitution among isoindole-based diamines is not straightforward due to distinct structural and electronic differences. The 1H-isoindole core differs from the 2H-isoindole isomer in the position of the N-H proton, affecting aromaticity and reactivity [1]. The fully conjugated 1H-isoindole-1,3-diamine is distinct from the saturated isoindoline-1,3-diamine analog, which has an additional two hydrogen atoms and a reduced ring system . The presence of two primary amines directly on the heterocyclic ring enables unique metal coordination chemistry via a three-nitrogen donor set, which is a key differentiator from simpler aromatic diamines like 1,3-diaminobenzene [2].

1H-Isoindole-1,3-diamine: Head-to-Head Evidence


Physicochemical Comparison: 1H- vs. 2H-Isomer

The 1H-tautomer (CAS 53175-37-4) exhibits significantly different predicted physicochemical properties compared to the 2H-tautomer (CAS 151802-91-4). The 2H-isoindole-1,3-diamine has a predicted boiling point of 485.0±0.0 °C and a density of 1.4±0.0 g/cm³ . In contrast, the 1H-isoindole-1,3-diamine shows a predicted boiling point of 295.3±50.0 °C and a density of 1.43±0.1 g/cm³ .

Structural Isomers Thermal Stability Purification Parameters

Co(II)-Mediated Dialkyl Derivative Synthesis

1H-Isoindole-1,3-diamine derivatives can be synthesized via a Co(II)-mediated template method from cheap and available starting materials (phthalonitrile, acetoxime, cobalt(II) nitrate) [1]. This route yields N1,N3-dialkyl-1H-isoindole-1,3-diaminate nitrates in a one-step procedure from a stable Co(II) complex intermediate. This contrasts with traditional multi-step syntheses required for substituted isoindolines or phthalocyanine precursors like 1,3-diiminoisoindoline [2].

Metal-Template Synthesis Derivatization One-Pot Reaction

Cu(II) Complex Superoxide Scavenging

While direct data for the parent 1H-isoindole-1,3-diamine are lacking, its close structural analogs—1,3-bis(2′-Ar-imino)isoindolines—form well-characterized Cu(II) complexes that exhibit superoxide dismutase (SOD)-like activity [1]. The superoxide scavenging activity, measured via the McCord-Fridovich assay, is dependent on the aryl substituents on the isoindoline N3-donor ligand. This provides a class-level benchmark for the metal-binding and potential bioactivity of isoindole-diamine frameworks.

SOD Mimetics Metal Complexes Bioinorganic Chemistry

1H-Isoindole-1,3-diamine Research & Procurement Applications


N3-Donor Ligand Precursor for Bioinorganic Complexes

1H-Isoindole-1,3-diamine serves as a direct precursor to tridentate N3-donor ligands. Its structure is closely related to 1,3-bis(2′-Ar-imino)isoindolines, which are well-established for forming Cu(II) complexes with SOD-like activity [1]. Researchers focused on developing new SOD mimetics or metal-based enzyme inhibitors can procure this compound to explore novel coordination chemistry and structure-activity relationships.

Co(II)-Template Synthesis of N1,N3-Dialkyl Derivatives

The Co(II)-mediated synthetic protocol offers a streamlined, one-pot route to N1,N3-dialkyl-1H-isoindole-1,3-diaminates from inexpensive, commercially available starting materials [2]. This method provides a practical advantage for laboratories and CROs that need to generate diverse libraries of isoindole-diamine derivatives for drug discovery or materials science applications, avoiding the multi-step syntheses typical of related heterocycles.

1H- vs. 2H-Isomer SAR Studies

The significant differences in predicted physicochemical properties, including a ~190 °C difference in boiling point and distinct density profiles , make the 1H-isoindole-1,3-diamine a valuable comparator in SAR studies. Procuring the 1H-isomer alongside the 2H-isomer (CAS 151802-91-4) allows researchers to directly investigate how tautomeric state influences biological activity, binding affinity, and physicochemical behavior in lead optimization programs.

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